(1H-Pyrazol-4-yl)boronic acid hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals
(1H-Pyrazol-4-yl)boronic acid hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties and applications of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a critical building block in contemporary organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental characteristics, reactivity, and established protocols, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. The guide is structured to offer not just procedural steps but also the underlying scientific principles to empower users in their synthetic endeavors.
Introduction: The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and versatile binding capabilities.[1] The functionalization of this heterocycle with a boronic acid moiety, particularly as a stable hydrochloride salt, has created a highly valuable and adaptable reagent for synthetic chemists. (1H-Pyrazol-4-yl)boronic acid hydrochloride is a key intermediate for constructing complex molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2][3] Its application is pivotal in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[2]
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆BClN₂O₂ | [4][5] |
| Molecular Weight | 148.36 g/mol | [5] |
| Appearance | White to off-white or light-colored powder/crystalline solid | [2] |
| CAS Number | 1256346-38-9 | [4][5] |
| Storage | Store at 2-8°C under an inert atmosphere. | [2][4][5] |
The hydrochloride salt form significantly enhances the compound's stability and simplifies handling compared to the free boronic acid. The electron-withdrawing nature of the pyrazole ring directly influences the reactivity of the boronic acid functional group.
Synthesis and Reactivity
3.1. Synthetic Routes
The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves a halogen-metal exchange of a halo-pyrazole precursor, followed by quenching with a trialkyl borate. For instance, 1-alkyl-4-iodopyrazole can be converted to a Grignard reagent, which then reacts with a boron-containing reagent to yield the desired boronic acid ester.[6] Another method involves the reaction of pyrazole with iodine and hydrogen peroxide to generate 4-iodopyrazole, which is then further functionalized.[6]
3.2. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of (1H-Pyrazol-4-yl)boronic acid hydrochloride lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the pyrazole ring to a diverse range of aryl and heteroaryl systems.[3][7]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that hinges on the interplay between Pd(0) and Pd(II) oxidation states.[8]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
The process begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[8]
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with an aryl bromide.
Materials:
-
(1H-Pyrazol-4-yl)boronic acid hydrochloride
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (0.1 mmol), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.1 equivalents), sodium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).[9]
-
Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL) to the reaction mixture.[9]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.[9]
-
Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Figure 2. Experimental workflow for the Suzuki-Miyaura protocol.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with (1H-Pyrazol-4-yl)boronic acid hydrochloride.
-
Hazard Identification: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12][13][14]
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when using this product.[11][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4][5] Recommended storage temperature is 2-8°C.[2][4][5] Keep away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
(1H-Pyrazol-4-yl)boronic acid hydrochloride stands out as a versatile and powerful reagent in the toolkit of the modern synthetic chemist. Its stability, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an invaluable asset for the synthesis of novel compounds in the pharmaceutical and material science sectors.[2][16] The information and protocols detailed in this guide provide a solid foundation for the successful and safe implementation of this compound in a research and development setting.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. [Link]
-
Lead Sciences. (1H-Pyrazol-4-yl)boronic acid hydrochloride. [Link]
- Google Patents. CN103601744A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
Capot Chemical. MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]
- Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]
-
National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences [lead-sciences.com]
- 5. 1256346-38-9|(1H-Pyrazol-4-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. nbinno.com [nbinno.com]
